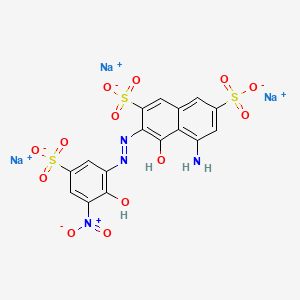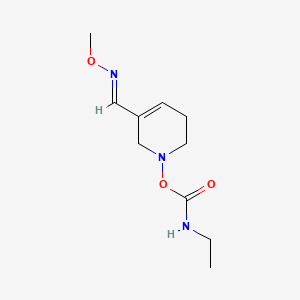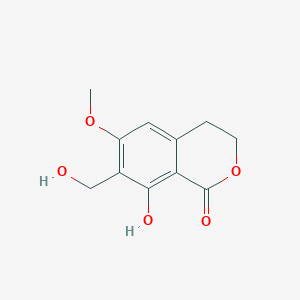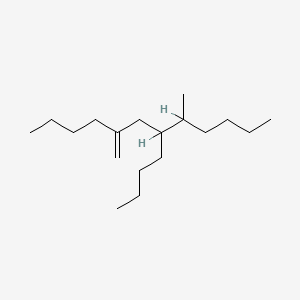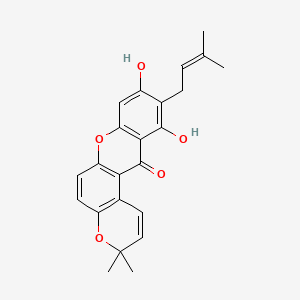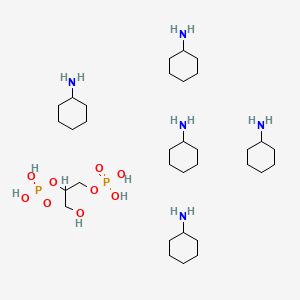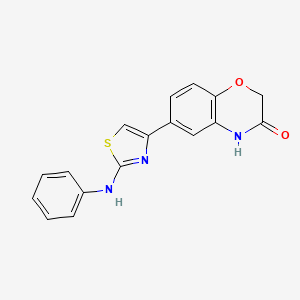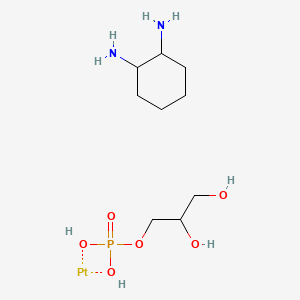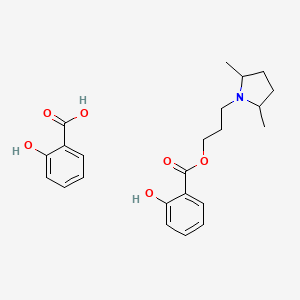
9,10-Anthracenedione, 1-amino-5-(dimethylamino)-4,8-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-5-(dimethylamino)-4,8-dihydroxy-: is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes amino and dimethylamino groups, as well as hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-5-(dimethylamino)-4,8-dihydroxy- typically involves multiple steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin and hydrochloric acid.
Dimethylation: The amino groups are further reacted with dimethyl sulfate to introduce dimethylamino groups.
Hydroxylation: Finally, hydroxyl groups are introduced through a hydroxylation reaction using reagents like hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts such as palladium on carbon can enhance reaction rates and selectivity.
Purification: Techniques like recrystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and hydroxyl groups make it susceptible to substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and related compounds.
Substitution Products: Halogenated anthraquinones and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Dye Synthesis: The compound is used as an intermediate in the synthesis of various dyes and pigments.
Catalysis: It serves as a catalyst in certain organic reactions due to its redox properties.
Biology
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Cancer Research: Some derivatives are being studied for their potential anticancer properties.
Drug Development: The compound is a starting point for the synthesis of various pharmaceuticals.
Industry
Textile Industry: Used in the production of dyes for fabrics.
Paper Industry: Employed in the dyeing of paper products.
Mécanisme D'action
The compound exerts its effects primarily through redox reactions. The amino and hydroxyl groups facilitate electron transfer processes, making it an effective catalyst and inhibitor. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected are often related to oxidative stress and cellular respiration.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Anthracenedione, 1-amino-5-methoxy-
- 9,10-Anthracenedione, 1-amino-5-chloro-
- 1-Amino-5-chloroanthraquinone
Uniqueness
- Functional Groups : The presence of both dimethylamino and hydroxyl groups sets it apart from other anthraquinones.
- Reactivity : Its unique structure allows for a broader range of chemical reactions compared to similar compounds.
- Applications : The combination of functional groups makes it more versatile in applications ranging from dye synthesis to medicinal chemistry.
Propriétés
Numéro CAS |
72829-37-9 |
|---|---|
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
1-amino-5-(dimethylamino)-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O4/c1-18(2)8-4-6-10(20)14-12(8)16(22)13-9(19)5-3-7(17)11(13)15(14)21/h3-6,19-20H,17H2,1-2H3 |
Clé InChI |
CXGKWAGMKSPJMF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


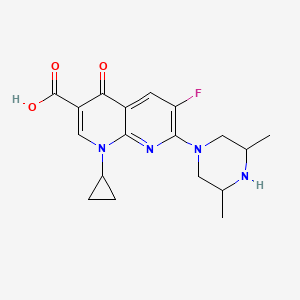
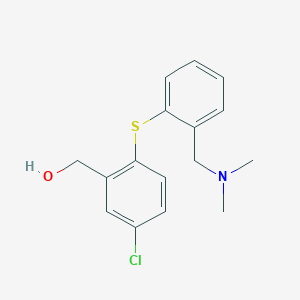
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
